molecular formula C19H13Cl3N2O4S B300962 2-chloro-5-{[(2E,5Z)-5-(3,5-dichloro-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

2-chloro-5-{[(2E,5Z)-5-(3,5-dichloro-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

Cat. No. B300962
M. Wt: 471.7 g/mol
InChI Key: RAORWUUGLRJOBT-FHSPRMHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-5-{[(2E,5Z)-5-(3,5-dichloro-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid is a chemical compound used in scientific research for its potential therapeutic properties. It is commonly referred to as "compound A" and has been found to have anti-inflammatory and anti-tumor effects. In

Mechanism of Action

The mechanism of action of 2-chloro-5-{[(2E,5Z)-5-(3,5-dichloro-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid involves the inhibition of various signaling pathways. It inhibits the NF-κB signaling pathway, which is responsible for the production of pro-inflammatory cytokines. It also inhibits the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. Additionally, it activates the AMPK signaling pathway, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
2-chloro-5-{[(2E,5Z)-5-(3,5-dichloro-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation, inhibit tumor growth, improve insulin sensitivity, and regulate glucose and lipid metabolism. It also has antioxidant properties and has been shown to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 2-chloro-5-{[(2E,5Z)-5-(3,5-dichloro-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid in lab experiments include its potential therapeutic properties, its ability to inhibit various signaling pathways, and its antioxidant properties. However, some limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the research of 2-chloro-5-{[(2E,5Z)-5-(3,5-dichloro-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid. One direction is to investigate its potential as a treatment for various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its potential as a treatment for cancer, particularly in combination with other anti-cancer agents. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 2-chloro-5-{[(2E,5Z)-5-(3,5-dichloro-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid involves a multistep process. The starting materials are 2-chloro-5-nitrobenzoic acid and 2-aminothiazole. The nitro group is reduced to an amino group, followed by a condensation reaction with 3,5-dichloro-2-methoxybenzaldehyde to form a Schiff base. The Schiff base is then reacted with 2-methyl-4-oxo-1,3-thiazolidine-5-carboxylic acid to form the final product.

Scientific Research Applications

2-chloro-5-{[(2E,5Z)-5-(3,5-dichloro-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid has been extensively studied for its potential therapeutic properties. It has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It also has anti-tumor effects by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been shown to have potential as a treatment for diabetes by improving insulin sensitivity.

properties

Product Name

2-chloro-5-{[(2E,5Z)-5-(3,5-dichloro-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

Molecular Formula

C19H13Cl3N2O4S

Molecular Weight

471.7 g/mol

IUPAC Name

2-chloro-5-[[(5Z)-5-[(3,5-dichloro-2-methoxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid

InChI

InChI=1S/C19H13Cl3N2O4S/c1-24-17(25)15(6-9-5-10(20)7-14(22)16(9)28-2)29-19(24)23-11-3-4-13(21)12(8-11)18(26)27/h3-8H,1-2H3,(H,26,27)/b15-6-,23-19?

InChI Key

RAORWUUGLRJOBT-FHSPRMHRSA-N

Isomeric SMILES

CN1C(=O)/C(=C/C2=C(C(=CC(=C2)Cl)Cl)OC)/SC1=NC3=CC(=C(C=C3)Cl)C(=O)O

SMILES

CN1C(=O)C(=CC2=CC(=CC(=C2OC)Cl)Cl)SC1=NC3=CC(=C(C=C3)Cl)C(=O)O

Canonical SMILES

CN1C(=O)C(=CC2=C(C(=CC(=C2)Cl)Cl)OC)SC1=NC3=CC(=C(C=C3)Cl)C(=O)O

Origin of Product

United States

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